molecular formula C₁₂H₂₂O₁₁ B043761 D-Galactose, 3-O-alpha-D-galactopyranosyl- CAS No. 13168-24-6

D-Galactose, 3-O-alpha-D-galactopyranosyl-

Numéro de catalogue: B043761
Numéro CAS: 13168-24-6
Poids moléculaire: 342.3 g/mol
Clé InChI: YGEHCIVVZVBCLE-FSYGUOKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Galactose, 3-O-alpha-D-galactopyranosyl- (3-O-α-D-galactosyl-D-galactose) is a disaccharide derivative where an α-D-galactopyranosyl group is linked via an α-1,3 glycosidic bond to the hydroxyl group at the C3 position of D-galactose. This compound is structurally related to other galactose-containing oligosaccharides but differs in linkage position and stereochemistry. While D-galactose itself is a fundamental monosaccharide in lactose and glycoconjugates , its 3-O-α-linked derivative plays specialized roles in glycobiology, particularly in studies of carbohydrate-protein interactions and enzymatic specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose, 3-O-alpha-D-galactopyranosyl- typically involves the glycosylation of D-galactose. One common method includes the use of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide as a glycosyl donor . The reaction is carried out in the presence of a catalyst such as silver triflate (AgOTf) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures (0°C to room temperature) . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using galactosyltransferases, which catalyze the transfer of galactose units to acceptor molecules. This method is advantageous due to its specificity and efficiency in producing high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: D-Galactose, 3-O-alpha-D-galactopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Biochemical Applications

1.1. Glycobiology and Cell Signaling

D-Galactose derivatives play a crucial role in glycobiology, particularly in cell signaling pathways. The presence of galactose residues in glycoproteins and glycolipids influences cellular interactions and recognition processes. For instance, the incorporation of D-galactose into glycan structures can enhance the binding affinity of lectins, which are proteins that recognize specific carbohydrate moieties on cell surfaces .

1.2. Synthesis of Glycoconjugates

The compound is utilized in synthesizing glycoconjugates, which are essential for studying protein-carbohydrate interactions. Recent advancements have demonstrated that D-Galactose derivatives can be used to create complex glycosylated structures that mimic natural glycans, aiding in the investigation of biological functions and disease mechanisms .

Pharmaceutical Applications

2.1. Drug Development

D-Galactose, 3-O-alpha-D-galactopyranosyl- has been explored in drug formulation due to its potential immunomodulatory effects. Research indicates that galactosylated compounds can enhance the immune response by targeting specific receptors on immune cells, making them promising candidates for vaccine development and immunotherapy .

2.2. Antiviral Agents

Studies have shown that certain galactosylated compounds exhibit antiviral properties by inhibiting viral entry into host cells. For example, modifications involving D-galactose have been investigated as potential treatments for viral infections like HIV and influenza, where they interfere with viral glycoprotein interactions .

Food Science Applications

3.1. Prebiotic Effects

D-Galactose oligosaccharides are recognized for their prebiotic properties, promoting beneficial gut microbiota growth. The consumption of foods enriched with D-galactose can enhance gut health by selectively stimulating the growth of probiotics such as Bifidobacteria and Lactobacillus species .

3.2. Flavor Enhancement

In the food industry, D-Galactose derivatives are utilized to improve the flavor profile of various products. Their sweet taste can enhance the palatability of low-calorie foods and beverages without significantly increasing caloric content .

Case Studies

StudyApplicationFindings
GlycobiologyDemonstrated enhanced binding of galactosylated glycoproteins to lectins, indicating a role in cell signaling.
Drug DevelopmentIdentified immunomodulatory effects of D-galactose derivatives in vaccine formulations.
Antiviral ResearchShowed that galactosylated compounds inhibit viral entry in vitro, suggesting potential therapeutic applications against HIV and influenza.
Prebiotic EffectsConfirmed that D-galactose oligosaccharides promote the growth of beneficial gut bacteria in human trials.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Linkage Position Functional Groups Biological Role/Applications Key References
3-O-α-D-galactopyranosyl-D-galactose α-1,3 Free hydroxyl groups Model substrate for galactosyltransferases; glycobiology assays Extrapolated
4-O-α-D-galactopyranosyl-D-galactose α-1,4 Free hydroxyl groups Lectin binding studies; enzyme specificity assays
D-Galactose Pentaacetate N/A (monomer) Acetylated hydroxyl groups Synthetic precursor for complex carbohydrates
D-Galactose, 4-O-[2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]- β-1,4 Acetylamino, deoxy Structural studies of glycoconjugates

Key Insights:

Linkage Position :

  • The α-1,3 linkage in 3-O-α-D-galactosyl-D-galactose distinguishes it from the α-1,4-linked analog (4-O-α-D-galactosyl-D-galactose). This difference impacts enzymatic recognition; for example, α-galactosidases and galactosyltransferases exhibit specificity toward distinct linkage positions .
  • highlights that 4-O-α-linked galactose is used to study galactosyltransferases, suggesting that the 3-O-α variant may interact with different isoforms or exhibit altered binding kinetics.

Functional Groups: Unlike acetylated derivatives (e.g., D-galactose pentaacetate), the 3-O-α-linked compound retains free hydroxyl groups, making it more hydrophilic and suitable for aqueous enzymatic assays . The absence of acetyl or acetylamino groups (as seen in and ) may render 3-O-α-D-galactosyl-D-galactose more susceptible to hydrolysis by glycosidases compared to its acetylated counterparts .

Biological Applications :

  • While 4-O-α-D-galactosyl-D-galactose is utilized in lectin-binding studies and carbohydrate microarrays , the 3-O-α-linked derivative could serve as a substrate for α-1,3-specific galactosyltransferases involved in synthesizing blood group antigens or microbial glycans.
  • D-Galactose pentaacetate, with enhanced stability, is preferred in synthetic chemistry for constructing glycoconjugates , whereas the 3-O-α-linked compound may be more relevant in native biochemical contexts.

Research Findings and Mechanistic Insights

Enzymatic Interactions: α-Galactosidases, which hydrolyze α-linked galactose residues, show varying tolerance to D-galactose derivatives. notes that α-galactosidase from Streptomyces griseoloalbus tolerates D-galactose up to 100 mM, but the inhibitory effect on the 3-O-α-linked compound remains unstudied. The α-1,3 linkage may confer resistance to certain α-galactosidases, analogous to how β-1,4 linkages in lactose require specific β-galactosidases for cleavage .

Metabolic Pathways :

  • D-Galactose metabolism typically occurs via the Leloir pathway, but alternative routes exist, such as the conversion to L-sorbose in Aspergillus nidulans . The 3-O-α-linked derivative may bypass standard pathways, requiring specialized enzymes for catabolism.

Pharmacological Potential: While D-galactose exhibits anti-inflammatory effects in atopic dermatitis models (e.g., reduced IgE levels in mice; ), the 3-O-α-linked compound’s bioactivity is unexplored in the provided evidence.

Activité Biologique

D-Galactose, specifically in its 3-O-alpha-D-galactopyranosyl form, is a disaccharide that has garnered attention for its biological activities and potential applications in various fields, including nutrition and immunology. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

D-Galactose, 3-O-alpha-D-galactopyranosyl- is a disaccharide composed of two galactose units linked by an alpha (1→3) glycosidic bond. This structure influences its biological functions, particularly in immunological responses.

Biological Functions

1. Immunomodulatory Effects
Research indicates that D-Galactose derivatives can stimulate immune responses. The α-gal epitope, which is present in this compound, is known to elicit strong immune reactions due to its recognition by natural antibodies in humans. This has implications for vaccine development and cancer therapies, where enhancing immune responses is critical.

2. Nutritional Benefits
Studies have shown that oligosaccharides containing D-Galactose can serve as prebiotics, promoting the growth of beneficial gut bacteria. This prebiotic effect contributes to improved gut health and overall well-being.

Case Studies

  • Case Study 1: Immunogenicity of α-Gal Epitopes
    A study explored the immunogenicity of α-Gal epitopes derived from D-Galactose in a vaccine context. The findings revealed that these epitopes could enhance antibody production against specific pathogens, indicating their potential use in vaccine formulations aimed at improving immune responses against infections .
  • Case Study 2: Prebiotic Effects
    Another investigation assessed the prebiotic effects of D-Galactose-containing oligosaccharides on gut microbiota composition in humans. Results showed a significant increase in beneficial bacteria such as Bifidobacteria and Lactobacilli, highlighting the compound's role in promoting gut health .

Table 1: Summary of Biological Activities of D-Galactose Derivatives

Activity TypeDescriptionReference
ImmunomodulationEnhances antibody production via α-Gal epitopes
Prebiotic EffectPromotes growth of beneficial gut bacteria
Antioxidant ActivityExhibits radical scavenging capabilities

The biological activity of D-Galactose is largely attributed to its structural characteristics that facilitate interactions with immune cells. The α-gal epitope binds to receptors on immune cells, triggering signaling pathways that lead to enhanced immune responses. This mechanism underlies both its immunomodulatory effects and its potential as a prebiotic.

Q & A

Basic Research Questions

Q. Q1. What are the primary mechanisms by which D-galactose induces oxidative stress and advanced glycation end products (AGEs) in experimental models?

D-Galactose undergoes enzymatic oxidation via galactose oxidase, producing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH⁻). These radicals damage cellular structures and initiate glycation reactions, where D-galactose binds to free amino groups of proteins, forming AGEs. AGE accumulation disrupts cellular function and accelerates aging phenotypes. Methodologically, researchers quantify ROS using fluorometric assays (e.g., DCFH-DA) and AGEs via ELISA or fluorescence spectroscopy .

Q. Q2. How is D-galactose utilized to establish aging or neurodegenerative disease models in rodents?

A standardized protocol involves administering D-galactose subcutaneously (300 mg/kg body weight) or orally (100 mg/kg) daily for 6–15 weeks. This induces oxidative stress, mitochondrial dysfunction, and cognitive decline, mimicking natural aging or Alzheimer’s disease. Key biomarkers include elevated thiobarbituric acid reactive substances (TBARS), reduced superoxide dismutase (SOD), and glutathione (GSH). Validation requires behavioral tests (e.g., Morris water maze) and histopathological analysis of brain tissue .

Q. Q3. How do contradictory findings in D-galactose models arise across species (e.g., rodents vs. insects)?

Discrepancies stem from species-specific metabolic rates and antioxidant systems. For example, Drosophila melanogaster exposed to D-galactose show a biphasic SOD activity curve (initial increase followed by decline), whereas rodents exhibit sustained SOD reduction. Methodological adjustments, such as dose scaling (e.g., 200 mM in cell cultures vs. 300 mg/kg in rats) and exposure duration, are critical to reconcile data .

Q. Q4. What experimental strategies mitigate confounding variables in D-galactose-induced glycation studies?

To isolate glycation effects:

  • Use galactose oxidase inhibitors (e.g., quercetin) to block ROS production.
  • Employ AGE-specific antibodies (e.g., anti-CML) in Western blotting.
  • Pair with antioxidant treatments (e.g., melatonin at 10 mg/kg) to dissect oxidative vs. glycation pathways .

Q. Q5. How can glycosidic linkage specificity (e.g., 3-O-α vs. 4-O-β) impact D-galactose’s biological activity?

The 3-O-α-D-galactopyranosyl linkage may alter enzyme recognition (e.g., galactosidases) and metabolic turnover rates compared to 4-O-β derivatives. Structural analysis via NMR or X-ray crystallography is essential to map binding affinities. For example, β-linked galactose in lactose (4-O-β-D-galactopyranosyl-D-glucose) is hydrolyzed by lactase, whereas α-linked forms resist digestion, influencing bioavailability .

Q. Methodological Challenges

Q. Q6. What are the limitations of using D-galactose to model age-related diseases in vitro?

  • Dose Dependency: High concentrations (>200 mM) in cell cultures (e.g., SH-SY5Y neurons) may induce non-physiological osmotic stress.
  • Time Course: Acute exposure (48 hours) primarily triggers ROS, while chronic models (>8 weeks) better replicate AGE accumulation.
  • Validation: Combine with genetic models (e.g., APP/PS1 mice for Alzheimer’s) to confirm pathological relevance .

Q. Q7. How can researchers optimize D-galactose administration routes for tissue-specific effects?

  • Subcutaneous Injection: Ensures systemic distribution, ideal for whole-body aging phenotypes.
  • Oral Gavage: Mimics dietary intake but varies in bioavailability due to gut microbiota metabolism.
  • Intraperitoneal Delivery: Achieves rapid plasma peaks but risks localized inflammation .

Q. Emerging Directions

Q. Q8. What novel biotechnological applications leverage D-galactose’s structural properties?

  • Biomass Conversion: Microbial fermentation of D-galactose from macroalgae into bioethanol (yields ~0.4 g ethanol/g galactose).
  • Enzyme Engineering: Tailoring galactose oxidases for industrial H₂O₂ production or biosensors .

Propriétés

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-FSYGUOKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927317
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13168-24-6
Record name Galactosyl-(1-3)galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTOBIOSE, 3.ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.